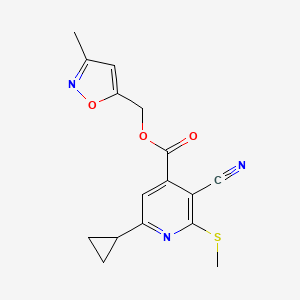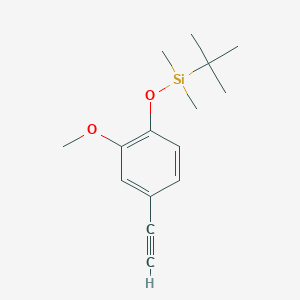![molecular formula C23H28FN3O3S B2874556 [4-(4-Fluorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone CAS No. 690246-84-5](/img/structure/B2874556.png)
[4-(4-Fluorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(4-Fluorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone” is a chemical compound with the CAS Number: 105078-29-3 . It is a white to yellow solid and has a molecular weight of 244.7 . The IUPAC name for this compound is 1-(4-fluorobenzoyl)piperazine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have shown inhibitory effects on certain biological targets .Physical And Chemical Properties Analysis
This compound is a white to yellow solid with a molecular weight of 244.7 . It should be stored at a temperature between 2-8°C .科学的研究の応用
Visualization of 5-HT2A Receptor with SPECT
One application of derivatives related to [4-(4-Fluorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone involves the synthesis, radiosynthesis, and in vivo evaluation for visualizing the 5-HT2A receptor with Single Photon Emission Computed Tomography (SPECT). A study reported the synthesis and preliminary evaluation of a compound for potential use in SPECT imaging to visualize the 5-HT2A receptor, which plays a crucial role in various neurological and psychiatric disorders (Blanckaert et al., 2005).
Antiproliferative Activity
Another research direction includes the exploration of antiproliferative activities of novel heterocyclic compounds. For instance, the synthesis and structural analysis of a compound prepared from 3-(piperidin-4-yl)benzo[d]isoxazole demonstrated potential antiproliferative activity. This study highlighted the importance of such compounds in the development of new therapeutic agents (Prasad et al., 2018).
Molecular Interaction Studies
The molecular interaction of antagonists with cannabinoid receptors has been another area of focus. Research into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provides insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands, which can aid in the design of new therapeutic compounds (Shim et al., 2002).
Thermal and Optical Studies
The compound's utility is further expanded into thermal, optical, etching, and structural studies. The synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime and its detailed characterization underline its potential for various scientific applications, including material science and molecular engineering (Karthik et al., 2021).
Analytical Method Development
Developing analytical methods for drug analysis, such as the separation and analysis of flunarizine in the presence of its degradation products, showcases another facet of research applications. This work underscores the compound's role in improving analytical techniques for pharmaceutical analysis (El-Sherbiny et al., 2005).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
作用機序
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. Nucleosides are essential for DNA and RNA synthesis, and their transport is crucial for cellular function. By inhibiting ENTs, this compound can potentially disrupt these pathways and their downstream effects .
Pharmacokinetics
Similar compounds have been shown to bind to their target enzymes in a time- and dose-dependent manner
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleoside transport, which can affect various cellular functions. This can potentially lead to changes in cell viability and other cellular effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to its targets and inhibit their function. For example, the compound’s storage temperature is recommended to be 2-8°C
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3S/c1-18-5-6-19(17-22(18)31(29,30)27-11-3-2-4-12-27)23(28)26-15-13-25(14-16-26)21-9-7-20(24)8-10-21/h5-10,17H,2-4,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYXQQUFDZPJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide](/img/structure/B2874473.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2874476.png)
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2874477.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2874483.png)
![2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2874484.png)

![2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2874487.png)
![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2874492.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2874496.png)